molecular formula C21H26O6 B1198148 Scaphopetalone

Scaphopetalone

Cat. No. B1198148
M. Wt: 374.4 g/mol
InChI Key: PDWZFAROGANMAJ-IUSZMWJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scaphopetalone is a natural product found in Scaphopetalum thonneri with data available.

Scientific Research Applications

Isolation and Structural Analysis

  • Scaphopetalone and Scaphopetalumate : From the methanol extract of the stem bark of Scaphopetalum thonneri, two new compounds were isolated - a lignan named scaphopetalone and an ester of ferulic acid named scaphopetalumate, along with other known compounds like scopoletin, scopolin, and oleanolic acid. The structures of these new compounds were elucidated using spectroscopic analyses (Vardamides et al., 2003).

properties

Product Name

Scaphopetalone

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(1R,2S,3S)-2,3-bis(hydroxymethyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-2-methoxyphenol

InChI

InChI=1S/C21H26O6/c1-25-18-7-12(4-5-17(18)24)21-15-9-20(27-3)19(26-2)8-13(15)6-14(10-22)16(21)11-23/h4-5,7-9,14,16,21-24H,6,10-11H2,1-3H3/t14-,16-,21-/m1/s1

InChI Key

PDWZFAROGANMAJ-IUSZMWJPSA-N

Isomeric SMILES

COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC

Canonical SMILES

COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC

synonyms

9,4'.9'-trihydroxy-4,5,3'-trimethoxyaryltetralinlignan
scaphopetalone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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